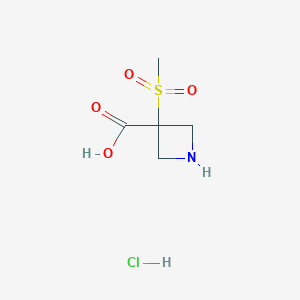
2-Fluorobenzoyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluorobenzoyl fluoride is an organic compound with the molecular formula C7H4F2O. It is a derivative of benzoyl fluoride where one of the hydrogen atoms on the benzene ring is replaced by a fluorine atom. This compound is known for its reactivity and is used in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Fluorobenzoyl fluoride can be synthesized through several methods. One common method involves the reaction of 2-fluorobenzoic acid with thionyl chloride (SOCl2) to produce 2-fluorobenzoyl chloride, which is then reacted with hydrogen fluoride (HF) to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where 2-fluorobenzoic acid is treated with thionyl chloride under controlled conditions to produce 2-fluorobenzoyl chloride. This intermediate is then fluorinated using hydrogen fluoride to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluorobenzoyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-fluorobenzoic acid and hydrogen fluoride.
Reduction: It can be reduced to 2-fluorobenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or alcohols, typically under mild conditions.
Hydrolysis: Water or aqueous solutions, often at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Amides and esters.
Hydrolysis: 2-Fluorobenzoic acid.
Reduction: 2-Fluorobenzyl alcohol.
Applications De Recherche Scientifique
2-Fluorobenzoyl fluoride is utilized in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: It serves as a reagent in the modification of biomolecules for research purposes.
Medicine: It is involved in the synthesis of potential drug candidates.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-fluorobenzoyl fluoride involves its reactivity towards nucleophiles. The fluorine atom on the benzene ring increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions where this compound acts as an acylating agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluorobenzoyl chloride: Similar in structure but contains a chlorine atom instead of a fluoride.
4-Fluorobenzoyl chloride: The fluorine atom is positioned at the para position on the benzene ring.
2-Chlorobenzoyl chloride: Contains a chlorine atom instead of a fluorine atom at the ortho position.
Uniqueness
2-Fluorobenzoyl fluoride is unique due to the presence of both fluorine and fluoride, which imparts distinct reactivity and properties compared to its analogs. The fluorine atom enhances the electrophilicity of the carbonyl group, making it a valuable intermediate in various synthetic applications .
Propriétés
IUPAC Name |
2-fluorobenzoyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O/c8-6-4-2-1-3-5(6)7(9)10/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPABIPOBMNDDGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-methyl-1H,5H,6H,7H-pyrazolo[4,3-b][1,4]thiazine](/img/structure/B13518229.png)
![3-[(3-Bromophenyl)methylidene]azetidine hydrochloride](/img/structure/B13518230.png)


![Methyl 6-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13518234.png)


aminehydrochloride](/img/structure/B13518243.png)


![5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-amine dihydrochloride](/img/structure/B13518264.png)
